molecular formula C26H27NO10 B1668448 3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside CAS No. 39472-31-6

3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside

Cat. No.: B1668448
CAS No.: 39472-31-6
M. Wt: 513.5 g/mol
InChI Key: XREUEWVEMYWFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carubicin, also known as Carminomycin, is a microbially-derived anthracycline compound that serves as an effective and specific inhibitor for cancer research applications . Studies have demonstrated its potent activity against VHL-defective (VHL−/−) clear cell renal carcinoma (CCRCC) cells, effectively inhibiting their proliferation . Its unique mechanism involves inducing apoptosis by a process that is independent of both p53 and hypoxia-inducible factor HIF2, suggesting a valuable pathway for investigating alternative cell death mechanisms . Notably, research has identified that Carubicin I functions as an apoptosis inducer that specifically targets the Golgi complex in clear cell renal carcinoma cells . While Carubicin is an anthracycline like the widely used Doxorubicin, its clinical antitumor activity has been shown to differ. A randomized phase II study in patients with advanced breast cancer found that Carubicin had significantly lower antitumor activity compared to Doxorubicin, with a higher incidence of severe myelotoxicity . This evidence positions Carubicin as a crucial research tool for probing specific biological pathways rather than for therapeutic development. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9,13,15-16,21,29-30,32,34-35H,6-8,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREUEWVEMYWFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860621
Record name 3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strain Selection and Fermentation

Carubicin is naturally produced by Actinomadura carminata and certain Streptomyces species through a complex biosynthetic pathway. The process begins with the assembly of a polyketide backbone via sequential decarboxylative additions of malonyl-CoA to propionyl-CoA. This polyketide undergoes cyclization and oxidation to form the aglycone structure, aklavinone. Subsequent hydroxylation at C-11 yields ε-rhodomycinone, which serves as the precursor for glycosylation.

Fermentation Conditions :

  • Carbon Source : Glucose or glycerol (10–20 g/L)
  • Nitrogen Source : Soybean meal or ammonium sulfate
  • pH : Maintained at 6.8–7.2
  • Temperature : 28–30°C
  • Duration : 120–144 hours.

Post-fermentation, the broth is centrifuged to remove biomass, and carubicin is extracted using organic solvents such as ethyl acetate or butanol.

Extraction and Purification

Purification involves chromatographic techniques:

  • Ion-Exchange Chromatography : Removes acidic impurities using Dowex 50WX4 resin.
  • Silica Gel Chromatography : Elutes carubicin with a gradient of chloroform-methanol (9:1 to 4:1).
  • Crystallization : Final purification via recrystallization from methanol-diethyl ether yields >95% pure carubicin.

Table 1: Fermentation Yields of Carubicin Precursors

Strain Precursor Yield (mg/L) Reference
S. peucetius mutant Daunorubicin 120–150
A. carminata Carminomycin 80–100

Enzymatic and Biosynthetic Engineering Approaches

Polyketide Synthase Optimization

The type II polyketide synthase (PKS) system from Photorhabdus luminescens has been engineered to enhance flavokermesic acid production, a key intermediate. Co-expression of cyclases ZhuI and ZhuJ from Streptomyces sp. R1128 improves cyclization efficiency by 40%.

Hydroxylation and Glycosylation

Two critical enzymatic steps are required:

  • Hydroxylation at C-12 : Catalyzed by aklavinone 12-hydroxylase (DnrF) from Streptomyces peucetius, with a conversion efficiency of 65%.
  • C-Glucosylation : Mediated by Gentiana triflora C-glucosyltransferase (GtCGT), which attaches glucose to the aglycone.

Table 2: Enzyme Engineering for Improved Activity

Enzyme Mutation Activity Increase Substrate
DnrF F87A/L92M 2.5-fold Aklavinone
GtCGT S132T/E186D 5-fold Flavokermesic acid

Chemical Synthesis and Modification

Synthetic Routes from Carminomycin

Carubicin can be synthesized from carminomycin through enzymatic methylation. Carminomycin-4-O-methyltransferase (CMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine ([11C]SAM) to carminomycin, yielding [4-methoxy-11C]daunorubicin. This method achieves a radiochemical yield of 1% with a synthesis time of 75 minutes.

Key Reaction Conditions :

  • Temperature : 37°C
  • pH : 7.5
  • Enzyme Concentration : 0.5–1.0 mg/mL.

Derivatization for Enhanced Properties

Modifications to the daunosamine moiety have been explored. For example, replacing the sugar with cis-3-aminocyclohexanethiol results in analogs lacking antitumor activity, highlighting the importance of the native structure.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

Method Yield Scalability Purity Limitations
Microbial Fermentation 80–150 mg/L High >95% Long duration; complex purification
Enzymatic Synthesis 0.6–1.0 mg/L Moderate 90–95% Requires engineered strains
Chemical Synthesis 1–5% Low 85–90% Low efficiency; toxic reagents

Chemical Reactions Analysis

Types of Reactions: Carubicin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Therapeutic Applications

Carubicin is primarily utilized in oncology for its antitumor properties. Its applications include:

  • Treatment of Various Cancers : Carubicin has shown efficacy against a range of experimental tumors. Clinical trials have indicated partial responses in patients with non-small cell lung cancer and squamous cell carcinoma .
  • Combination Therapy : Research has focused on the synergistic effects of carubicin when used with other chemotherapeutic agents. Studies indicate that combining carubicin with drugs like cisplatin can enhance treatment efficacy while reducing side effects .
  • Drug Resistance Studies : Carubicin is instrumental in studying drug resistance mechanisms in cancer cells. Researchers utilize carubicin-resistant cell lines to identify genetic pathways involved in resistance, which can inform strategies to overcome this challenge .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of carubicin:

  • Efficacy Against Lung Cancer : A study reported objective partial responses in two out of seven previously untreated patients with non-small cell lung cancer after treatment with carubicin .
  • Synergistic Effects : Research published in Cancers demonstrated that combining carubicin with cisplatin significantly improved the cytotoxic effects on human lung cancer cells compared to either drug alone.
  • Resistance Mechanisms : A comprehensive review highlighted how carubicin is used to explore mechanisms of anthracycline resistance, providing insights into potential therapeutic strategies to counteract this issue .

Comparative Analysis with Other Anthracyclines

Carubicin shares structural and functional similarities with other anthracycline antibiotics, such as doxorubicin and daunorubicin. A comparative analysis reveals that while all these compounds exhibit similar mechanisms of action, their efficacy and side effect profiles can vary significantly.

CompoundMechanism of ActionEfficacy Against TumorsCommon Side Effects
CarubicinDNA intercalation, Topo II inhibitionEffective against lung cancer, head and neck cancersMyelosuppression, gastrointestinal intolerance
DoxorubicinDNA intercalation, Topo II inhibitionBroad-spectrum antitumor activityCardiotoxicity, myelosuppression
DaunorubicinDNA intercalation, Topo II inhibitionEffective against leukemiaCardiotoxicity, myelosuppression

Mechanism of Action

Carubicin exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. By intercalating into DNA, carubicin disrupts the replication and transcription processes, leading to cell cycle arrest and apoptosis. It also inhibits topoisomerase II, an enzyme crucial for DNA replication and repair, further contributing to its antineoplastic activity .

Comparison with Similar Compounds

Carminomycin

  • Structural Similarity: Both Carubicin and Carminomycin lack the 4-O-methyl group present in Daunorubicin, enhancing their DNA-binding affinity .
  • Functional Differences: Carminomycin exhibits broader activity against Gram-positive bacteria, while Carubicin is optimized for eukaryotic targets .

Daunorubicin

  • Key Structural Difference: Daunorubicin has a 4-O-methyl group, which reduces its polarity compared to Carubicin. This modification decreases Daunorubicin’s cardiotoxicity but also its DNA intercalation efficiency .
  • Clinical Use: Daunorubicin is primarily used in acute myeloid leukemia (AML), whereas Carubicin is reserved for solid tumors .

Comparison with Functionally Similar Compounds

Doxorubicin

  • Mechanistic Overlap : Both inhibit Topoisomerase II and generate free radicals. However, Doxorubicin has a higher propensity for cardiotoxicity due to prolonged mitochondrial accumulation .
  • Efficacy : Doxorubicin’s broader spectrum (e.g., lymphoma, sarcoma) contrasts with Carubicin’s niche in breast cancer and leukemia.
  • Pharmacokinetics : Doxorubicin is dosed at 60–75 mg/m² every 3 weeks , nearly 3× higher than Carubicin, reflecting differences in toxicity thresholds .

Epirubicin

  • Metabolism : Epirubicin undergoes hepatic glucuronidation, reducing its half-life compared to Carubicin.
  • Clinical Advantage: Epirubicin’s reduced cardiotoxicity profile makes it preferable for recurrent cancers, whereas Carubicin’s non-ABC transporter susceptibility is advantageous in resistant tumors .

Novel Pharmacological Findings

Androgen Receptor (AR) Modulation

Berubicin (Blood-Brain Barrier Penetration)

  • Key Difference : Berubicin, a structural analog, crosses the blood-brain barrier (BBB), enabling treatment of brain metastases. Carubicin lacks this capability, limiting its use to peripheral cancers .

Data Tables

Table 1: Pharmacokinetic and Efficacy Comparison

Compound Dosage (mg/m²) Half-Life (hr) Key Target BBB Penetration ABC Transporter Resistance
Carubicin 20 q3w 18–24 Topo II, DNA No Yes
Doxorubicin 60–75 q3w 30–40 Topo II, Free Radicals No No
Berubicin 7.5 q3w 12–15 Topo II, DNA Yes No

Table 2: AR Modulation Activity

Compound EC₅₀ (μM) Efficacy (%) Known AR Interaction
Carubicin 2.1 197 Novel
Doxorubicin N/A N/A Established
Prulifloxacin 0.3 116 Novel

Biological Activity

Carubicin, a member of the anthracycline class of antibiotics, is primarily recognized for its antitumor properties. This compound has been the subject of extensive research due to its potential efficacy in treating various malignancies, particularly hematological cancers. This article delves into the biological activity of carubicin, highlighting its mechanisms of action, efficacy in clinical studies, and comparative analysis with other anthracyclines.

Carubicin exerts its biological activity through several mechanisms:

  • DNA Intercalation : Like other anthracyclines, carubicin intercalates into DNA, disrupting the replication process and leading to cell death.
  • Topoisomerase Inhibition : It inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication. This inhibition results in DNA strand breaks, contributing to its cytotoxic effects.
  • Reactive Oxygen Species (ROS) Generation : Carubicin induces oxidative stress by generating ROS, which can damage cellular components and lead to apoptosis.

Efficacy in Clinical Studies

Several studies have evaluated the efficacy of carubicin in different cancer types. Below is a summary of significant findings from clinical trials:

StudyCancer TypeDosageResponse RateKey Findings
Randomized Phase II Trial Advanced Breast Cancer18 mg/m² every three weeks3% partial responseCarubicin produced less gastrointestinal toxicity compared to epirubicin.
In Vitro Studies Human Leukemia (HL-60)Various concentrationsIC50 values < 0.12 mMCarubicin derivatives showed potent antitumor activity against HL-60 cells.
Comparative Study Various CancersStandard dosing regimensVariable response rates across studiesCarubicin was noted for lower leukopenia rates compared to other anthracyclines.

Comparative Analysis with Other Anthracyclines

Carubicin's biological activity can be compared with other anthracyclines like daunorubicin and doxorubicin. The following table summarizes key differences:

CompoundIC50 (mM)Major ToxicitiesEfficacy in Hematological Cancers
Carubicin< 0.12Less gastrointestinal toxicity; moderate leukopeniaEffective but less than doxorubicin
Doxorubicin0.18Significant cardiotoxicity; high leukopenia ratesHighly effective across multiple cancers
Daunorubicin0.15Similar to doxorubicin; high incidence of nauseaEffective primarily in acute leukemias

Case Studies and Research Findings

  • Case Study on Efficacy : A study involving patients with advanced breast cancer revealed that carubicin had a lower response rate compared to epirubicin but demonstrated a more favorable safety profile regarding gastrointestinal side effects .
  • In Vitro Efficacy : Research indicated that carubicin derivatives exhibited significant cytotoxicity against HL-60 leukemia cells, with IC50 values indicating strong potency .
  • Toxicity Profile : Clinical observations noted that while carubicin shares common toxicities associated with anthracyclines, it tends to produce less severe gastrointestinal effects and alopecia compared to its counterparts .

Q & A

Q. What experimental models are most appropriate for initial pharmacological evaluation of Carubicin?

Answer: Prioritize in vitro cytotoxicity assays (e.g., MTT/XTT) using cancer cell lines with known anthracycline sensitivity (e.g., MCF-7, HepG2) to establish baseline efficacy. Validate findings with ex vivo models like patient-derived organoids to assess tumor heterogeneity . For mechanistic studies, use fluorescence-based DNA intercalation assays to confirm Carubicin’s binding affinity compared to doxorubicin. Always include positive controls (e.g., doxorubicin) and account for batch-to-batch variability in drug purity .

Q. How should researchers standardize Carubicin synthesis and characterization to ensure reproducibility?

Answer: Document synthesis steps using IUPAC nomenclature and characterize intermediates/products via HPLC-MS and ¹H/¹³C NMR. For purity, report residual solvent levels (e.g., dichloromethane) via GC-MS and elemental analysis. Provide spectral data in supplementary materials, referencing established protocols for anthracycline derivatives . Cross-validate results with independent labs using blinded samples to minimize bias .

Q. What pharmacokinetic parameters are critical for evaluating Carubicin’s bioavailability?

Answer: Conduct plasma stability assays under physiological conditions (pH 7.4, 37°C) and quantify metabolites (e.g., aglycones) via LC-MS/MS. Use non-compartmental analysis (NCA) for AUC, Cmax, and t½ calculations. Compare tissue distribution profiles in murine models using radiolabeled Carubicin (³H or ¹⁴C) to identify off-target accumulation risks .

Advanced Research Questions

Q. How can contradictory data on Carubicin’s cardiotoxicity be resolved in preclinical studies?

Answer: Implement dual endpoints: echocardiography for functional assessment (e.g., ejection fraction) and histopathology for myocardial fibrosis. Use isogenic mouse strains (e.g., C57BL/6 vs. BALB/c) to isolate genetic susceptibility factors. Analyze redox stress markers (e.g., malondialdehyde, glutathione) to differentiate Carubicin’s oxidative damage profile from doxorubicin . For conflicting clinical data, apply meta-regression to adjust for covariates like cumulative dose and prior anthracycline exposure .

Q. What methodological frameworks optimize combination therapy studies involving Carubicin?

Answer: Use synergistic models (e.g., Chou-Talalay combination index) in dose-matrix experiments to identify additive/synergistic effects with kinase inhibitors (e.g., sorafenib). Validate in vivo using orthotopic xenografts with longitudinal bioluminescence imaging. Address pharmacokinetic interactions via staggered dosing schedules and monitor hepatic CYP3A4/5 activity to rule out metabolic interference .

Q. How can researchers design studies to investigate Carubicin resistance mechanisms in solid tumors?

Answer: Establish resistant cell lines via chronic sublethal dosing (IC₂₀ for 6–8 months) and perform whole-exome sequencing to identify somatic mutations. Use CRISPR-Cas9 libraries to validate candidate genes (e.g., ABC transporters, TOP2A). For translational relevance, correlate findings with patient tumor RNA-seq datasets (e.g., TCGA) to prioritize clinically actionable targets .

Q. What statistical approaches mitigate bias in retrospective analyses of Carubicin’s clinical outcomes?

Answer: Apply propensity score matching to balance covariates (e.g., age, comorbidities) between treatment cohorts. Use competing risks regression (Fine-Gray model) for survival analyses to account for non-cancer mortality. Pre-specify sensitivity analyses to assess unmeasured confounding, and report hazard ratios with 95% confidence intervals .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for Carubicin?

Answer: Reconcile disparities by evaluating tumor microenvironment (TME) factors:

  • Test Carubicin’s stability in hypoxic conditions (1% O₂) using bioreactors.
  • Quantify drug penetration via mass spectrometry imaging (MSI) in tumor sections.
  • Model TME interactions using 3D co-cultures with fibroblasts and immune cells .

Q. What validation strategies are essential for omics-based studies on Carubicin’s mechanism of action?

Answer: For transcriptomic/proteomic

  • Confirm pathway activation (e.g., p53, NF-κB) via Western blot or targeted MS.
  • Use siRNA/shRNA knockdowns to test causality of candidate biomarkers.
  • Deposit raw data in public repositories (e.g., GEO, PRIDE) with MIAME-compliant metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Reactant of Route 2
Reactant of Route 2
3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.